5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are a group of compounds with diverse biological activities and are significant in the field of medicinal chemistry due to their presence in many biological compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multi-step processes including the use of commercially available anilines, reactions with chloroacetaldehyde, and cyclocondensation with guanidine or other suitable reactants. For instance, Gangjee et al. (2006) describe the synthesis of similar derivatives via an improved method, highlighting the potential synthesis pathways for pyrimidine compounds like 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (Gangjee, Wang, Queener, & Kisliuk, 2006).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of amino and methylthio groups. The structure affects the hydrogen-bonding interactions, as indicated in the study by Gerhardt et al. (2010), which discusses the IR, NMR, and MS spectroscopic data of a related compound (Gerhardt, Charris, Valderrama, Romero, Castelli, & Taddei, 2010).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including interactions with amines, alcohols, and phenols. For example, Chen et al. (2009) synthesized 5,6-Dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, showing the reactivity of similar structures (Chen, Nie, & Ding, 2009).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, depend on their molecular configuration. Valeska Gerhardt et al. (2011) investigated the crystallization and tautomeric forms of 2,6-diaminopyrimidin-4-one, which can provide insights into the physical properties of similar compounds (Gerhardt, Tutughamiarso, & Bolte, 2011).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives like 5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one include their reactivity towards other compounds and their potential as inhibitors in biological systems. The work by Gangjee et al. (2005) on similar pyrimidine derivatives highlights their potential inhibitory activity against specific enzymes, which is indicative of their chemical behavior (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Safety And Hazards
properties
IUPAC Name |
5,6-diamino-3-methyl-2-methylsulfanylpyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIXTKJRMXEYST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1SC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959848 | |
Record name | 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one | |
CAS RN |
39008-28-1 | |
Record name | 4(3H)-Pyrimidinone, 5,6-diamino-3-methyl-2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039008281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Diamino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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